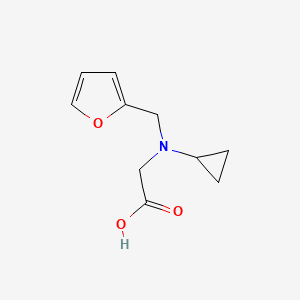![molecular formula C10H15NO2 B12326992 2-[(3-Methoxy-phenyl)-methyl-amino]-ethanol](/img/structure/B12326992.png)
2-[(3-Methoxy-phenyl)-methyl-amino]-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Methoxybenzyl)amino]ethanol is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol It is characterized by the presence of a methoxybenzyl group attached to an aminoethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxybenzyl)amino]ethanol typically involves the reaction of 3-methoxybenzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-[(3-Methoxybenzyl)amino]ethanol can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs. The final product is typically purified by distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Methoxybenzyl)amino]ethanol undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Amines, alcohols
Substitution: Substituted aminoethanol derivatives
Aplicaciones Científicas De Investigación
2-[(3-Methoxybenzyl)amino]ethanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[(3-Methoxybenzyl)amino]ethanol involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Further research is needed to fully elucidate the molecular targets and pathways involved in its action.
Comparación Con Compuestos Similares
2-[(3-Methoxybenzyl)amino]ethanol can be compared with other similar compounds, such as:
2-[(3-Methoxyphenyl)methylamino]ethanol: Similar structure but different substitution pattern on the benzyl group.
2-[(3,5-Dichloro-2-methoxybenzyl)amino]ethanol: Contains additional chlorine substituents, which may alter its chemical and biological properties.
2-[(3-Methoxypropyl)amino]ethanol: Different alkyl chain length, affecting its reactivity and applications.
The uniqueness of 2-[(3-Methoxybenzyl)amino]ethanol lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
2-(3-methoxy-N-methylanilino)ethanol |
InChI |
InChI=1S/C10H15NO2/c1-11(6-7-12)9-4-3-5-10(8-9)13-2/h3-5,8,12H,6-7H2,1-2H3 |
Clave InChI |
HLCHEWMVTBSPGV-UHFFFAOYSA-N |
SMILES canónico |
CN(CCO)C1=CC(=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


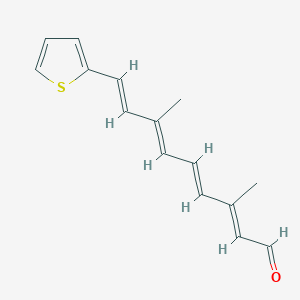

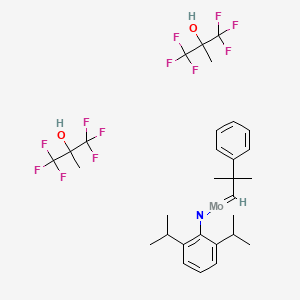
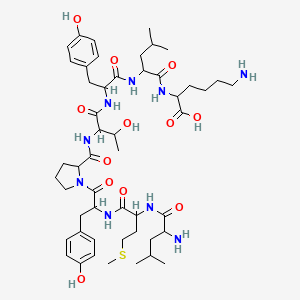
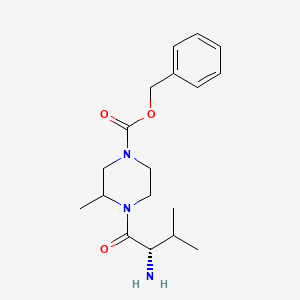
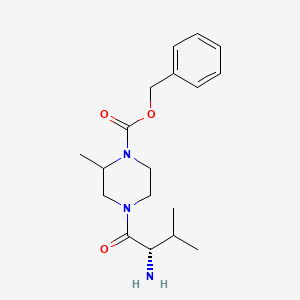
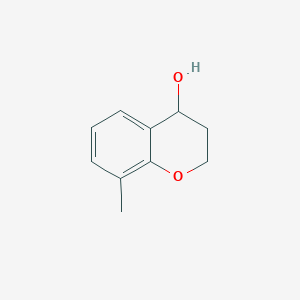
![N-[(1-aminocyclohexyl)methyl]acetamide](/img/structure/B12326938.png)



